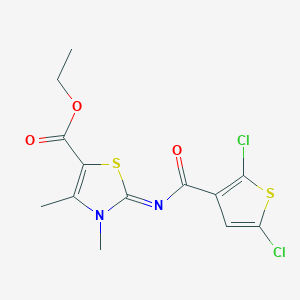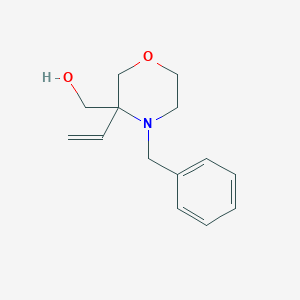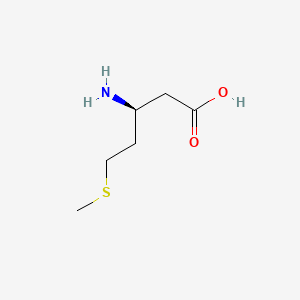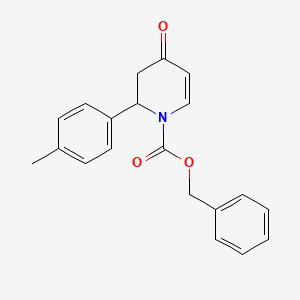
4-(1H-pirazol-1-il)oxolan-3-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(1H-pyrazol-1-yl)oxolan-3-one” is a heterocyclic organic compound . It has a molecular weight of 152.15 . The IUPAC name for this compound is "4-(1H-pyrazol-1-yl)dihydrofuran-3(2H)-one" .
Molecular Structure Analysis
The InChI code for “4-(1H-pyrazol-1-yl)oxolan-3-one” is "1S/C7H8N2O2/c10-7-5-11-4-6(7)9-3-1-2-8-9/h1-3,6H,4-5H2" . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“4-(1H-pyrazol-1-yl)oxolan-3-one” is an oil at room temperature .
Aplicaciones Científicas De Investigación
- El primer 1H-pirazol[3,4-b]piridina monosustituido se sintetizó en 1908 y, desde entonces, estas estructuras han despertado interés debido a su similitud con las bases púricas como la adenina y la guanina .
- Los investigadores han explorado diversas estrategias para acceder a estos compuestos, contribuyendo a la extensa biblioteca de más de 300.000 estructuras .
- Actividad Antileishmanial: Estudios recientes indican que las 1H-pirazol[3,4-b]piridinas funcionalizadas con sulfonamida exhiben actividad antiparasitaria .
- Potencial Antibacteriano: Algunos derivados también muestran efectos antibacterianos .
- Actividad Antiviral: Ciertos compuestos muestran actividad anti-VIH .
- Estudios de Acoplamiento Molecular: Los análisis computacionales han explorado sus interacciones con dianas biológicas .
- Otras Dianas Biológicas: Estos compuestos se han investigado para una amplia gama de actividades biológicas .
Síntesis y Estructura
Diversidad de Sustituyentes
Métodos Sintéticos
Aplicaciones Biomédicas
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Mecanismo De Acción
Target of Action
Similar compounds have shown promising activity against cancer cells
Mode of Action
It’s known that the compound has a desirable fitting pattern in the active site of certain proteins, characterized by lower binding free energy . This suggests that the compound may interact with its targets through non-covalent interactions, leading to changes in the target’s function.
Biochemical Pathways
Given its potential anticancer activity , it may be inferred that the compound could interfere with pathways related to cell proliferation and survival
Result of Action
Similar compounds have shown cytotoxicity potential in hela and mcf-7 cells , suggesting that this compound may also exhibit similar effects
Propiedades
IUPAC Name |
4-pyrazol-1-yloxolan-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c10-7-5-11-4-6(7)9-3-1-2-8-9/h1-3,6H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZOOELRTFVUXNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)CO1)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Bromo-5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B2430273.png)
![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone](/img/structure/B2430275.png)
![N'-[(Z)-(4-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide](/img/structure/B2430277.png)
![2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2430279.png)


![N-(4-iodophenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2430282.png)
![(2,4-Dimethoxyphenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2430284.png)

